methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate
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Overview
Description
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It was first registered for use by the United States Environmental Protection Agency in 1985 . Bifenthrin is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes . It is a white, waxy solid with a faint sweet smell and is poorly soluble in water .
Preparation Methods
Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .
Chemical Reactions Analysis
Bifenthrin undergoes several types of chemical reactions, including hydrolysis and oxidation. In the environment, bifenthrin is metabolized via hydrolysis, oxidation, and subsequent glucuronide conjugation . The major products formed from these reactions include various hydrolysis and oxidation derivatives . Bifenthrin is stable under normal conditions and does not rapidly react with air or water .
Scientific Research Applications
Bifenthrin has a wide range of scientific research applications:
Agriculture: It is used to protect crops from insect damage and is applied to more than 14 million acres in the United States.
Public Health: Bifenthrin is used in mosquito nets and indoor walls to control malaria and filaria vector mosquitoes
Residential Pest Control: It is used in homes to control pests like ants, termites, and fleas.
Environmental Studies: Research on bifenthrin’s environmental impact, including its persistence in soil and effects on non-target species, is ongoing.
Mechanism of Action
Bifenthrin exerts its effects by interfering with the nervous system of insects. It is a Type I pyrethroid that affects the central and peripheral nervous system by interfering with sodium channel gating . Bifenthrin delays the closure of sodium channels, causing nervous system hyperexcitation and, in some cases, nerve block in the target pest . This leads to paralysis and eventual death of the insect .
Comparison with Similar Compounds
Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .
Conclusion
Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.
Properties
Molecular Formula |
C23H22ClF3O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1 |
InChI Key |
SUOWXSKRLGPZBV-GEYPENSJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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